
1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride: is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a propanone moiety, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-4-hydroxybenzaldehyde with propanone in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require an acidic or basic medium to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
科学研究应用
Chemistry: 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical processes .
Medicine: Its structural features make it a candidate for designing inhibitors or activators of biological targets .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
作用机制
The mechanism of action of 1-(3-amino-4-hydroxyphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for enzymes involved in metabolic pathways.
Receptors: It may interact with receptors on cell surfaces, influencing signal transduction pathways.
相似化合物的比较
- 1-(3-Amino-4-hydroxyphenyl)ethanone hydrochloride
- 1-(3-Amino-4-hydroxyphenyl)butan-1-one hydrochloride
- 3-Amino-1-(2-hydroxyphenyl)propan-1-one hydrochloride
Uniqueness: 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research and industry .
属性
IUPAC Name |
1-(3-amino-4-hydroxyphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-8(11)6-3-4-9(12)7(10)5-6;/h3-5,12H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZLVSBYDIPBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-44-2 |
Source


|
| Record name | 1-(3-amino-4-hydroxyphenyl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[butyl(ethyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2783489.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2783491.png)
![N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2783496.png)
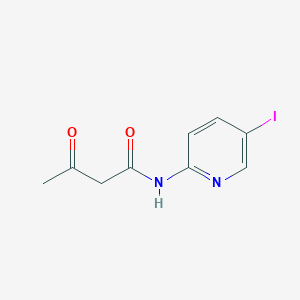
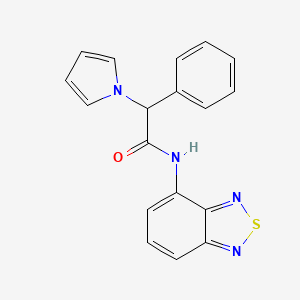
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2783499.png)
![ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2783501.png)
![N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide](/img/structure/B2783502.png)
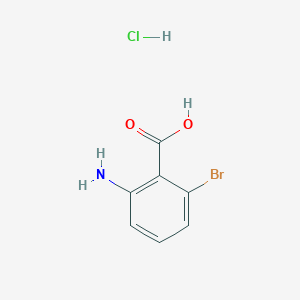
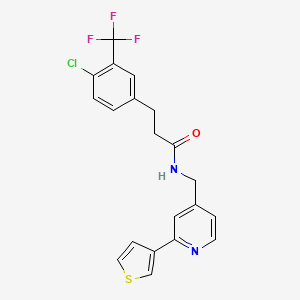
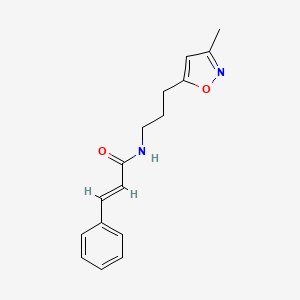
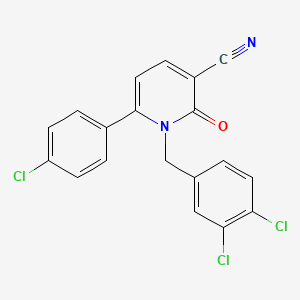

![6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2783511.png)
